Perfluorophenyl acetate

Catalog No.
S1517768
CAS No.
19220-93-0
M.F
C8H3F5O2
M. Wt
226.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorophenyl acetate

CAS Number

19220-93-0

Product Name

Perfluorophenyl acetate

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) acetate

Molecular Formula

C8H3F5O2

Molecular Weight

226.1 g/mol

InChI

InChI=1S/C8H3F5O2/c1-2(14)15-8-6(12)4(10)3(9)5(11)7(8)13/h1H3

InChI Key

ZXTVBLZVILLKPM-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

The exact mass of the compound Perfluorophenyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168737. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Perfluorophenyl acetate (CAS 19220-93-0) is a highly activated ester used for the efficient transfer of an acetyl group to nucleophiles, particularly amines. Its utility stems from the pentafluorophenoxy group, an excellent leaving group due to the strong electron-withdrawing nature of its five fluorine atoms. This structure enables rapid and clean nucleophilic acyl substitution reactions under mild conditions, positioning it as a key reagent in peptide synthesis, bioconjugation, and the selective modification of complex molecules.

Substituting Perfluorophenyl acetate with more common reagents introduces significant process-related risks. Standard activated esters like N-hydroxysuccinimide (NHS) esters exhibit lower hydrolytic stability, leading to reagent degradation, reduced yields, and poor reproducibility, especially in aqueous bioconjugation buffers. Less reactive esters, such as p-nitrophenyl esters, result in substantially slower reaction kinetics, increasing overall process time and the potential for side reactions. Conversely, highly aggressive, non-isolable reagents formed in-situ (e.g., using carbodiimides) lack the stability required for modern automated and flow synthesis workflows, where pre-activated, stable monomers are critical for reliable, high-throughput production.

Superior Hydrolytic Stability for Wider Processing Windows in Aqueous Media

Pentafluorophenyl (PFP) esters demonstrate significantly greater resistance to spontaneous hydrolysis in aqueous solutions compared to the commonly used N-hydroxysuccinimide (NHS) esters. This enhanced stability is critical in bioconjugation reactions performed in aqueous buffers, as it ensures a higher concentration of active reagent is available for the desired aminolysis reaction, rather than being consumed by premature degradation.

Evidence DimensionHydrolytic Stability
Target Compound DataExhibits superior stability and increased resistance to hydrolysis in aqueous media.
Comparator Or BaselineN-hydroxysuccinimide (NHS) esters, which are more susceptible to hydrolysis.
Quantified DifferenceQualitatively described as more stable and less susceptible to hydrolysis across multiple sources.
ConditionsAqueous solutions and buffers, typical for bioconjugation (e.g., pH 7.2-8.5).

This leads to more efficient and reproducible conjugations, reduced reagent excess requirements, and a wider, more forgiving process window for reactions in aqueous environments.

Accelerated Reaction Kinetics for Improved Throughput and Purity

Kinetic studies demonstrate that pentafluorophenyl (PFP) active esters are substantially more reactive than other common activated esters used in peptide synthesis. Compared to p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, PFP esters show a dramatically higher relative coupling rate.

Evidence DimensionRelative Coupling Rate
Target Compound DataRelative rate of 111
Comparator Or BaselinePentachlorophenyl ester (OPCP): 3.4; p-nitrophenyl ester (ONp): 1
Quantified Difference32.6x faster than pentachlorophenyl esters and 111x faster than p-nitrophenyl esters.
ConditionsPeptide coupling reaction.

Faster coupling significantly reduces reaction times, increasing process throughput and minimizing side reactions like racemization, which is critical for producing high-purity peptides.

High Chemoselectivity for Simplified Synthesis of Complex Molecules

Perfluorophenyl acetate is documented as a highly selective agent for the N-acetylation of amines, even in the presence of more sensitive functional groups like hydroxyls. This high degree of selectivity allows for direct acetylation of target amines on multifunctional molecules without the need for additional protection/deprotection steps for hydroxyl groups, which are often required when using less selective reagents like acetic anhydride.

Evidence DimensionChemoselectivity (N- vs. O-acetylation)
Target Compound DataEnables selective N-acetylation of amino alcohols.
Comparator Or BaselineImplied comparison with less selective, more aggressive acylating agents (e.g., acetyl chloride, acetic anhydride) that would require hydroxyl group protection.
Quantified DifferenceNot quantified, but demonstrated by its successful application as a 'highly selective acetylating agent'.
ConditionsOrganic synthesis, acetylation of multifunctional compounds.

This selectivity simplifies synthetic routes, reduces the number of process steps, improves overall yield, and lowers purification costs when working with complex starting materials.

Precursor Suitability for Automated and Continuous Flow Synthesis

As a stable, crystalline solid, Perfluorophenyl acetate is well-suited for automated synthesis platforms where reagent stability is paramount. Unlike in-situ activation methods that involve storing potentially unstable mixtures of reagents, the use of pre-activated, stable PFP esters avoids undesired side reactions and ensures consistent reactivity. This stability and high reactivity have enabled the development of additive-free, continuous flow systems for oligopeptide synthesis, a significant process advantage over traditional batch methods.

Evidence DimensionProcess Compatibility
Target Compound DataStable, isolable solid suitable for pre-loading into automated synthesizers and use in continuous flow reactors.
Comparator Or BaselineIn-situ coupling reagents (e.g., DCC, HBTU) which are mixed just before use and are less suitable for long-term storage in automated systems.
Quantified DifferenceEnables additive-free flow synthesis and avoids side reactions common with storing mixtures of in-situ reagents.
ConditionsAutomated Solid-Phase Peptide Synthesis (SPPS) and continuous flow manufacturing.

This compound's stability and reliability are critical for scalable, reproducible, and automated manufacturing, leading to higher consistency and reduced manual oversight in production environments.

Bioconjugation in Aqueous Buffers

For labeling proteins, antibodies, or other biomolecules in aqueous media, the superior hydrolytic stability of Perfluorophenyl acetate compared to NHS esters ensures higher yields and more consistent results, justifying its selection where reproducibility and efficiency are critical.

Automated and Continuous Flow Peptide Synthesis

In automated solid-phase or continuous flow peptide manufacturing, the use of a stable, pre-activated acetylating agent like Perfluorophenyl acetate is essential. Its high reactivity reduces cycle times, while its stability prevents degradation and side reactions, leading to higher purity products compared to processes relying on less stable in-situ reagents.

Selective N-Acetylation of High-Value Intermediates

When acetylating complex molecules with multiple functional groups (e.g., amino alcohols, aminated sugars), this reagent's proven chemoselectivity for amines over hydroxyls allows for a cleaner, more direct synthesis, avoiding the costs and yield losses associated with additional protection and deprotection steps.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19220-93-0

Wikipedia

Perfluorophenyl acetate

Dates

Last modified: 08-15-2023

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